Product packaging for 2-Chloro-3,5-difluoroanisole(Cat. No.:CAS No. 18627-23-1)

2-Chloro-3,5-difluoroanisole

Cat. No.: B102107
CAS No.: 18627-23-1
M. Wt: 178.56 g/mol
InChI Key: MADYPAXFVCUWLS-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Ethers in Contemporary Chemical Research

The introduction of halogens, particularly fluorine, into aromatic ethers is a widely employed strategy in drug discovery and agrochemical development. nih.govrsc.orgnih.gov Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability of bioactive molecules. nih.govnih.gov Consequently, a significant number of pharmaceuticals and pesticides contain fluorinated aromatic moieties. alfa-chemistry.comnih.gov

Chlorinated aromatic ethers also play a crucial role as intermediates in organic synthesis and are found in a variety of commercial products. The presence of chlorine provides a reactive handle for further functionalization through cross-coupling reactions and other transformations. The combination of different halogens on an aromatic ring can offer a nuanced approach to tuning a molecule's properties, making multi-halogenated compounds like dihalo-substituted anisoles particularly intriguing subjects for research.

Overview of Dihalo-substituted Anisoles: Focus on 2-Chloro-3,5-difluoroanisole

Dihalo-substituted anisoles represent a versatile class of compounds where the interplay of two different halogen atoms can lead to unique chemical characteristics. The compound this compound is a prime example of such a molecule, yet it remains largely uncharacterized in scientific literature. Its structure suggests potential for a range of chemical transformations, making it a candidate for the synthesis of more complex molecules.

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 18627-23-1
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Melting Point 55-58 °C

A plausible synthetic route to this compound involves the methylation of its corresponding phenol (B47542), 2-chloro-3,5-difluorophenol. oup.com This precursor can be synthesized from 2,4-difluoroaniline (B146603) through a sequence of reactions including bromination and a Sandmeyer reaction. sigmaaldrich.com The methylation of the phenolic hydroxyl group can be achieved using various reagents, such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. oup.com

Predicted Spectroscopic Data for this compound

Due to the limited availability of experimental spectroscopic data for this compound, the following tables provide predicted values based on the analysis of structurally similar compounds and known spectroscopic principles.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
OCH₃3.9 - 4.1s
H-46.8 - 7.0ddd
H-66.9 - 7.1ddd

The aromatic protons are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
OCH₃56 - 58
C-1158 - 162 (d)
C-2115 - 120 (d)
C-3160 - 164 (dd)
C-4100 - 105 (d)
C-5161 - 165 (dd)
C-6105 - 110 (d)

Carbons attached to fluorine will exhibit splitting (d = doublet, dd = doublet of doublets) due to C-F coupling.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
3050 - 3100Aromatic C-H stretch
2840 - 3000Aliphatic C-H stretch (OCH₃)
1580 - 1620Aromatic C=C stretch
1250 - 1300Aryl-O stretch (asymmetric)
1000 - 1050Aryl-O stretch (symmetric)
1100 - 1400C-F stretch
700 - 850C-Cl stretch

Predicted Mass Spectrometry (MS) Data

m/zInterpretation
178/180Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for chlorine.
163/165[M - CH₃]⁺
135/137[M - CH₃ - CO]⁺

Research Objectives and Scope of Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound based on available data and established chemical principles. The scope of this investigation is strictly focused on the chemical nature of this compound and its place within the broader context of halogenated anisole (B1667542) chemistry. This includes its structural features, potential synthetic pathways, and predicted spectroscopic characteristics. By consolidating this information, this article aims to serve as a foundational resource for future research into the applications and reactivity of this and similar dihalo-substituted anisoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClF2O B102107 2-Chloro-3,5-difluoroanisole CAS No. 18627-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,5-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYPAXFVCUWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401334
Record name 2-Chloro-3,5-difluoroanisole
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URL https://comptox.epa.gov/dashboard/DTXSID80401334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18627-23-1
Record name 2-Chloro-3,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,5-difluoroanisole
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Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,5 Difluoroanisole Analogs

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution patterns of 2-chloro-3,5-difluoroanisole are dictated by the cumulative influence of its methoxy (B1213986), chloro, and fluoro substituents on the aromatic ring's electron density.

Substituents on a benzene (B151609) ring profoundly influence its reactivity towards electrophilic aromatic substitution (SEAr). msu.edu This influence is generally understood through the interplay of two primary electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds. Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and deactivating it towards electrophilic attack. libretexts.orgdalalinstitute.com

Resonance Effect: This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the ring. For halogens, the presence of non-bonding valence electrons allows for a p-π conjugation that donates electron density to the ring, particularly at the ortho and para positions. libretexts.orglibretexts.org

In the case of halogens, the strong inductive effect generally outweighs the weaker resonance effect, leading to a net deactivation of the ring compared to benzene. msu.edulibretexts.org Consequently, halogenated benzenes are less reactive in SEAr reactions. libretexts.org The deactivating strength of halogens increases with electronegativity, yet reactivity in SEAr often follows the reverse order (F < Cl < Br < I), a trend attributed to the better orbital overlap for resonance donation with the larger, more polarizable halogens. libretexts.org

Conversely, the methoxy group (–OCH₃) in an anisole (B1667542) is a powerful activating group. masterorganicchemistry.com While oxygen is electronegative (inductive withdrawal), its ability to donate a lone pair of electrons via resonance is a much stronger effect. This resonance donation significantly increases the electron density of the aromatic ring, making it much more susceptible to electrophilic attack—often thousands of times more reactive than benzene. msu.edulibretexts.org

Substituent GroupInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OCH₃ (Alkoxy)WithdrawingDonatingStrongly ActivatingOrtho, Para
-F, -Cl (Halogens)Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-NO₂ (Nitro)WithdrawingWithdrawingStrongly DeactivatingMeta
-CH₃ (Alkyl)DonatingDonating (Hyperconjugation)ActivatingOrtho, Para

Regioselectivity refers to the preference for a reaction to occur at a specific position on the molecule. numberanalytics.com In electrophilic aromatic substitution, the directing effects of the existing substituents determine where the incoming electrophile will add to the ring.

Both the activating methoxy group and the deactivating halogen groups are classified as ortho-, para-directors. saskoer.calibretexts.org This is because their resonance donation stabilizes the intermediate carbocation (the arenium ion or σ-complex) when the electrophile adds to the positions ortho or para to the substituent. libretexts.org

For this compound, the potential sites for electrophilic attack are C4 and C6 (both ortho to the methoxy group and meta to halogen substituents).

The Methoxy Group (at C1): Strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since C2 is already substituted, it directs towards C4 and C6.

The Chloro Group (at C2): Directs ortho (C3 - blocked) and para (C6).

The Fluoro Groups (at C3 and C5): Direct ortho and para relative to their own positions.

The regiochemical outcome is determined by the synergy and antagonism of these directing effects. The most powerful activating group typically governs the regioselectivity. In this molecule, the methoxy group is the dominant activating and directing group. Therefore, electrophilic substitution is strongly favored at the positions most activated by it, which are C4 and C6.

Theoretical calculations provide a powerful tool for predicting regioselectivity. Computational models can calculate the relative stability of the possible σ-complex intermediates that would form upon electrophilic attack at each available carbon atom. nih.gov The reaction pathway with the lowest energy transition state, which generally corresponds to the most stable intermediate, will be the favored one. numberanalytics.com For instance, methods based on calculating proton affinities for each potential reaction site have shown high success rates in predicting the major regioisomers in electrophilic aromatic substitutions. nih.gov For this compound, such calculations would almost certainly confirm that the intermediates formed by attack at C4 and C6 are significantly more stable than those from attack at other positions, due to superior charge delocalization provided by the adjacent methoxy group.

Oxidative and Reductive Transformations of Halogenated Anisoles and Phenols

Halogenated aromatic compounds can undergo a variety of oxidative and reductive transformations, which are critical for both synthetic applications and understanding their environmental fate.

Oxidative Transformations: The oxidation of halogenated anisoles and phenols can lead to the formation of quinones and other oxygenated products. For example, anisoles can be oxidized to p-benzoquinone monoketals using catalysts like [RuIII(Me₃tacn)(CF₃CO₂)₂(H₂O)]CF₃CO₂ with tert-butyl hydroperoxide (TBHP) as the oxidant. Studies on substituted anisoles, such as 2-bromoanisole, have demonstrated that these transformations are feasible, though yields can be modest depending on the substitution pattern. The atmospheric oxidation of halogenated aromatics by hydroxyl radicals is a primary degradation pathway in the environment, proceeding through the formation of a prereaction complex followed by the generation of phenolic and other oxygenated products. rsc.org For instance, the oxidation of hexachlorobenzene (B1673134) can lead to pentachlorophenol. rsc.org

Reductive Transformations: Reductive dehalogenation is a key transformation for halogenated aromatic compounds, particularly in anaerobic environments mediated by microbial consortia. researchgate.netacs.org In these processes, a halogen substituent is replaced by a hydrogen atom. The regioselectivity of dehalogenation is influenced by the electronic properties of the ring; for example, phenol (B47542) and aniline (B41778) derivatives are often preferentially dehalogenated at the ortho and para positions. oup.com The specific enzymes involved, such as reductive dehalogenases, often rely on cofactors like vitamin B₁₂. researchgate.net Photocatalytic methods have also been developed for the reductive dehalogenation of aryl halides under mild conditions. worktribe.comrsc.org These reactions can be highly efficient and proceed via aryl radical intermediates. rsc.org The transformation of other functional groups on the ring can also occur under reductive conditions. For example, halogenated aromatic aldehydes can be reduced to the corresponding benzyl (B1604629) alcohols or even to a methyl group. asm.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of molecules. The absorption or scattering of light at specific frequencies corresponds to the characteristic vibrations of chemical bonds, offering a unique molecular fingerprint.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy (B1213986) group is expected to produce a strong band in the 1250-1000 cm⁻¹ range.

C-F stretching: The C-F stretching vibrations are characteristically strong and appear in the 1350-1100 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range.

Aromatic C=C stretching: The stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region.

A patent document provides some infrared data for a compound consistent with the structure of 2-Chloro-3,5-difluoroanisole, listing key peaks at 1737, 1245, 1280, 760, and 899 cm⁻¹. google.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Frequency (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850-OCH₃ Stretch
~1600-1450Aromatic C=C Stretch
~1350-1100C-F Stretch
~1250-1000Aryl-O Stretch
~850-550C-Cl Stretch

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. While a dedicated Raman spectrum for this compound is not widely published, analysis of similar molecules like 2-chloro-5-fluoro phenol (B47542) suggests the expected Raman active modes. ucsb.edu The symmetric vibrations and those of non-polar bonds, which are often weak in FT-IR, can be prominent in Raman spectra. Key expected Raman bands would include the aromatic ring breathing modes and the symmetric stretching of the substituents.

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

Frequency (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretch
~1600Aromatic Ring Breathing
~1000Symmetric Ring Breathing
~700C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all instrumental in confirming its structure.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, we expect to see signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns are influenced by the electronegative halogen substituents. A patent describing a compound consistent with this compound reports a singlet for the methoxy protons at 3.94 ppm and complex multiplets for the aromatic protons around 7.03-7.91 ppm in CDCl₃. google.com The aromatic region is expected to be complex due to coupling with the fluorine atoms.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~3.9Singlet-OCH₃
~6.8-7.2MultipletAromatic H

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In this compound, we expect to see signals for the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached chlorine and fluorine atoms, and the carbon atoms bonded to fluorine will exhibit C-F coupling. A patent provides the following ¹³C NMR data in CDCl₃ for a compound matching the target structure: 168.75, 163.98, 134.94, 132.67, 125.08, 116.96, 113.44, and 51.35 ppm. google.com The signal at 51.35 ppm can be attributed to the methoxy carbon. The other signals correspond to the aromatic carbons, with the carbons directly bonded to the highly electronegative fluorine atoms expected at the downfield end of the aromatic region.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~160-165C-F
~110-140Aromatic C
~55-60-OCH₃

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. ucl.ac.uk The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 5. These signals will be split by coupling to each other and to the neighboring protons. A patent reports a multiplet at -105.90 ppm (relative to CFCl₃) in CDCl₃ for a compound consistent with this compound. google.com The exact chemical shifts and coupling constants provide detailed information about the electronic environment of the fluorine atoms.

Table 5: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~ -100 to -110MultipletAromatic F

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry would be employed to induce fragmentation of the molecule. The resulting fragmentation pattern provides a molecular fingerprint, offering valuable clues about the molecule's structure and the relative stability of its constituent parts.

When a this compound molecule enters the mass spectrometer, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular weight of this compound is 176.56 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two m/z units (for the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio.

The fragmentation of the molecular ion is a predictable process guided by the stability of the resulting fragments. For aryl ethers like anisole (B1667542), a common fragmentation pathway is the loss of the methyl group (•CH₃) to form a stable phenoxy cation. Another significant fragmentation involves the loss of the entire methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O). Subsequent fragmentations can include the loss of carbon monoxide (CO) from the phenoxy cation and the cleavage of the halogen atoms.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonFormulaPredicted m/z (for ³⁵Cl)Description
[C₇H₅ClF₂O]⁺•C₇H₅ClF₂O176Molecular Ion (M⁺•)
[C₆H₂ClF₂O]⁺C₆H₂ClF₂O161Loss of methyl radical (•CH₃)
[C₇H₅F₂O]⁺C₇H₅F₂O141Loss of chlorine radical (•Cl)
[C₆H₅ClF₂]⁺•C₆H₅ClF₂146Loss of formaldehyde (CH₂O)
[C₅H₂F₂O]⁺C₅H₂F₂O133Loss of CO from [M-CH₃]⁺

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O, ³⁵Cl). The corresponding peaks for ³⁷Cl would appear at m/z + 2.

Resonant Two-Photon Ionization (R2PI) Spectroscopy for Excited State Characterization

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic and vibrational structure of molecules in a jet-cooled environment. This method provides detailed information about the first electronically excited state (S₁) and can be used to determine a precise ionization energy. nih.gov

In an R2PI experiment, a tunable laser is used to excite the molecule from its ground electronic state (S₀) to a specific vibronic level in the S₁ state. A second photon, typically from the same or another laser, then ionizes the excited molecule. By scanning the wavelength of the first laser and monitoring the resulting ion signal, a spectrum of the S₀ → S₁ transition is obtained. The jet-cooling simplifies the spectrum by reducing rotational and vibrational congestion.

For this compound, the R2PI spectrum would reveal the energy of the S₁ state origin (the 0-0 band). nih.gov Studies on similar molecules, like 3,5-difluoroanisole (B31663) and 3-chloro-5-fluoroanisole, provide a basis for predicting the findings. nih.goviccas.ac.cn The spectrum of 3,5-difluoroanisole shows a strong band origin at 37,595 cm⁻¹. nih.gov The addition of a chlorine atom is expected to cause a shift in this energy. The spectrum would also display various peaks corresponding to vibrational modes coupled to the electronic transition, primarily involving in-plane ring deformations and out-of-plane bending vibrations. nih.gov By analyzing these vibronic bands, the vibrational frequencies in the S₁ state can be determined and compared to ground-state frequencies calculated or measured by other means.

Furthermore, by using a two-color R2PI scheme (where the ionization photon has a different, variable energy), the adiabatic ionization energy (IE) can be precisely measured. For 3,5-difluoroanisole, the IE was determined to be 70,096 cm⁻¹. nih.gov This value represents the energy required to remove an electron from the molecule in its vibrational ground state.

Table 2: Expected Spectroscopic Data from R2PI Analysis of this compound

ParameterDescriptionExpected Information
S₁ ← S₀ Band Origin (0₀⁰)Energy of the transition from the ground vibrational level of S₀ to the ground vibrational level of S₁. nih.govPrecise energy of the first electronically excited state.
Vibronic BandsTransitions to various vibrational levels in the S₁ state. nih.govVibrational frequencies and modes in the excited state.
Adiabatic Ionization Energy (IE)The minimum energy required to ionize the molecule from its S₀ ground state. nih.govA fundamental measure of the molecule's electronic stability.
Rotational ContoursThe shape of the spectroscopic bands at high resolution.Information about the molecular geometry in the S₀ and S₁ states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com By diffracting X-rays off a single crystal of this compound, one can obtain a detailed map of electron density, which is then used to build a model of the molecular structure. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. researchgate.net

For anisole and its derivatives, a key structural question is the planarity of the molecule and the orientation of the methoxy group relative to the benzene ring. X-ray diffraction studies on anisole itself have shown that the molecule adopts a nearly flat conformation in the crystal. researchgate.net The crystal packing is often governed by a combination of close packing and weak intermolecular interactions, such as C–H···π and C–H···O hydrogen bonds, rather than strong π–π stacking. researchgate.netunipa.it

An X-ray crystallographic study of this compound would precisely determine:

Molecular Conformation: The planarity of the benzene ring and the torsional angle of the C-O-C-H bond of the methoxy group.

Bond Parameters: The exact lengths of the C-Cl, C-F, C-O, and C-C bonds, and the angles between them. These parameters would reflect the electronic effects of the halogen and methoxy substituents.

Crystal Packing: How the molecules arrange themselves in the crystal lattice. This includes identifying any intermolecular interactions, such as halogen bonding, C–H···F, C–H···O, or π-stacking interactions, which stabilize the crystal structure. unipa.it The herringbone packing motif is common for such aromatic compounds. researchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

ParameterDescriptionSignificance
Bond Lengths (Å)The distances between bonded atoms (e.g., C-Cl, C-F, C-O).Reveals the influence of electronegative substituents on the aromatic system.
Bond Angles (°)The angles formed by three connected atoms (e.g., C-C-Cl, C-O-C).Defines the local geometry and steric strain within the molecule.
Torsional Angles (°)The dihedral angle describing the rotation around a bond (e.g., C-C-O-C).Determines the orientation of the methoxy group relative to the aromatic ring.
Unit Cell DimensionsThe lengths and angles of the basic repeating unit of the crystal.Defines the overall crystal system and lattice structure.
Intermolecular Contacts (Å)Short distances between atoms of neighboring molecules.Identifies weak interactions like hydrogen and halogen bonds that dictate crystal packing. unipa.it

Applications and Research Utility in Complex Molecule Synthesis

Role as Intermediate in Pharmaceutical Synthesis

The structural motifs derived from 2-Chloro-3,5-difluoroanisole are instrumental in the development of various therapeutic agents. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound serves as a key starting material for the synthesis of halogenated anilines, such as 2-chloro-3,5-difluoroaniline (B1349362) and 3,5-difluoroaniline (B1215098), which are crucial building blocks for a wide array of biologically active compounds. cymitquimica.comepo.org The conversion of the anisole's methoxy (B1213986) group to an amino group unlocks a pathway to these valuable intermediates. A patented process, for instance, details the production of 3,5-difluoroaniline from 2-chloro-3,5-difluoroaniline, a compound that can be conceptually derived from this compound. epo.org This highlights the industrial relevance of this chemical family as intermediates for pharmaceuticals and agricultural chemicals. epo.org

The utility of these aniline (B41778) derivatives is broad. For example, 2,4-dibromo-3,5-difluoroaniline, another related structure, has gained prominence as a precursor for active ingredients in antibiotics. The unique substitution pattern of these compounds, featuring both chloro and fluoro groups, provides specific electronic characteristics that are advantageous in synthetic chemistry for creating novel therapeutic agents. smolecule.com

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antiviral properties. Research into treatments for coronaviruses such as SARS-CoV-2 and MERS-CoV has led to the design and synthesis of novel 2-aminoquinazolin-4(3H)-one derivatives. nih.gov In these synthetic campaigns, 3,5-difluoroaniline is a key reactant, forming the 2-anilino portion of the final quinazolinone structure. nih.gov

A study focused on optimizing these derivatives fixed 3,5-difluoroaniline or 3,5-dichloroaniline (B42879) at the 2-position of the quinazolinone ring while evaluating the effects of substituents at other positions. nih.gov This underscores the importance of the difluoroaniline moiety for achieving potent antiviral activity. For instance, changing a 2,4-difluoroaniline (B146603) substituent to a 3,5-dichloroaniline resulted in a significant increase in anti-SARS-CoV-2 activity. nih.gov The ability of this compound to serve as a precursor to these critical aniline building blocks positions it as a valuable starting point in the quest for new antiviral therapies.

Furthermore, the synthesis of pyrrolo[1,2-c]quinazolinones, which have shown potential antiviral and antimalarial properties, has been achieved using related halogenated anilines like 2-bromo-3,5-difluoroaniline. sorbonne-universite.fr

Table 1: Examples of Quinazolinone-Based Antiviral Research Utilizing Related Anilines

Precursor Aniline Target Compound Structure Target Virus Research Finding Reference
3,5-Dichloroaniline 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one SARS-CoV-2, MERS-CoV Showed potent anti-SARS-CoV-2 and anti-MERS-CoV activities with IC₅₀ values of < 0.25 µM and < 1.1 µM, respectively. nih.gov
3,5-Difluoroaniline 2-((3,5-Difluorophenyl)amino)quinazolin-4(3H)-one SARS-CoV-2 Used as a key building block in the synthesis of a series of quinazolinone derivatives for anti-coronavirus activity. nih.gov
2-Bromo-3,5-difluoroaniline Pyrrolo[1,2-c]quinazolinone derivative General Antiviral Synthesized via a palladium-catalyzed cross-coupling reaction, though the yield was moderate (38%). The resulting scaffold is known for potential antiviral properties. sorbonne-universite.fr

The utility of intermediates derived from this compound extends to the development of antimalarial and anticancer drugs. The 3,5-difluorophenyl moiety is a recurring feature in compounds designed to combat these diseases.

In the field of antimalarial research, a high-throughput screen identified 2,3-dihydroquinazolinone-3-carboxamides as a promising scaffold. acs.org Subsequent optimization studies revealed that analogues with 3,5-difluoro substitution on the exocyclic aryl ring displayed potent activity against Plasmodium falciparum, with an EC₅₀ value of 0.014 μM. acs.org This activity was comparable to other potent halogenated analogues, indicating that the 3,5-difluoro substitution pattern is highly favorable for antimalarial efficacy.

In anticancer research, fluorine-containing compounds are frequently developed to improve pharmacokinetic properties. tandfonline.com For example, fluoroaniline (B8554772) derivatives have been incorporated into quinone structures to target melanoma cells. tandfonline.com Similarly, methyl 2-chloro-2-(3,5-difluorophenyl)acetate, a derivative sharing the same core substitution as this compound, has been investigated for its potential as an anticancer agent, with studies showing that related fluorinated compounds exhibit improved potency against cancer cell lines. Hybrid molecules combining a ciminalum moiety with 4-thiazolidinones have also been synthesized and shown to possess significant anticancer activity, with the chloro-substituted phenyl ring playing a key role. nih.gov

Utilization in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry, where they are used to create more effective and stable herbicides and pesticides. smolecule.com Halogenated anilines, which can be derived from this compound, are important intermediates in the synthesis of these agricultural products. cymitquimica.comepo.org

For instance, a patented process for the insecticide teflubenzuron (B33202) involves the synthesis of 3,5-dichloro-2,4-difluoroaniline (B1223766) as a key intermediate. google.com This aniline is then reacted with 2,6-difluorobenzoyl isocyanate to form the final benzoylurea (B1208200) product. google.com While the specific halogenation pattern differs, this example illustrates the established role of polyhalogenated anilines in constructing complex agrochemicals. The unique electronic and steric properties conferred by the chloro and fluoro groups on the this compound scaffold make it a promising candidate for developing novel pesticides with potentially improved efficacy and environmental profiles.

Advanced Materials Science Applications

The incorporation of fluorine into organic molecules is a powerful strategy for designing advanced materials with tailored optical and electrical properties. The high electronegativity and low polarizability of fluorine atoms can profoundly influence molecular packing, intermolecular interactions, and electronic energy levels. nih.govbeilstein-journals.org Consequently, intermediates like this compound are valuable building blocks for creating new functional materials.

Fluorinated compounds are central to the development of liquid crystals (LCs) used in modern display technologies. nih.gov The introduction of C-F bonds can induce a significant dielectric anisotropy, which is essential for the operation of liquid crystal displays (LCDs). nih.gov For example, 2,3-difluoroaryl motifs have been successfully used to create liquid crystals with negative dielectric anisotropy. nih.gov The synthesis of such materials often relies on fluorinated precursors that can be elaborated into the final mesogenic structures. The specific substitution pattern of this compound makes it a potential precursor for new liquid crystalline materials where fine-tuning of properties like melting point, mesophase morphology, and dielectric anisotropy is required. beilstein-journals.org

In the realm of organic electronics, conjugated polymers are sought for applications in organic light-emitting diodes (OLEDs) and polymer solar cells. scielo.br The properties of these polymers can be systematically modified by incorporating different functional groups. Fluorinated substituents are known to enhance the performance of such materials. rsc.org For example, fluorinated biphenyls are used to develop OLEDs and organic semiconductors. rsc.org The synthesis of these materials often involves the coupling of fluorinated building blocks. Polypyrrole derivatives bearing different aromatic segments have been shown to exhibit interesting nonlinear optical properties, highlighting the influence of the aromatic units on the material's performance. scirp.org The 2-chloro-3,5-difluorophenyl unit, accessible from this compound, represents a unique building block that could be incorporated into polymer backbones to create novel materials with enhanced charge transport or specific optical responses.

Fine Chemical Synthesis and Specialty Chemicals

While this compound is listed as a specialty chemical by some suppliers, detailed research findings on its specific applications in fine chemical synthesis are not publicly documented. Its halogenated and anisole (B1667542) structure suggests potential as an intermediate or building block in organic synthesis. However, without published research, any specific roles in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals remain speculative.

The utility of this compound in complex molecule synthesis is not well-documented in accessible scientific literature. Halogenated aromatic compounds are often valuable in cross-coupling reactions and as starting materials for the introduction of other functional groups. The presence of chlorine and fluorine atoms, along with a methoxy group, offers potential for regioselective reactions. Despite this theoretical potential, there are no specific, detailed research findings or synthetic protocols that demonstrate its practical application in the synthesis of complex molecules.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to 2-Chloro-3,5-difluoroanisole is a primary area for future research. Current methodologies often rely on multi-step sequences starting from more common precursors. Future exploration could focus on more direct and atom-economical approaches.

One promising avenue involves the direct functionalization of readily available precursors. For instance, the methylation of 2-Chloro-3,5-difluorophenol is a straightforward potential route. sigmaaldrich.comuni.lu Another approach could be the modification of related anilines. The synthesis of 2-Chloro-3,5-difluoroaniline (B1349362) is established, and its conversion to the target anisole (B1667542) via diazotization followed by hydrolysis and subsequent methylation presents a viable, albeit indirect, pathway. nih.govcymitquimica.com

Furthermore, building upon known reactions of similar compounds, novel strategies can be envisioned. For example, research into the lithiation of related polychloro-fluoroanisoles, such as 2,4,6-Trichloro-3,5-difluoroanisole, has shown that specific C-H bonds can be targeted for functionalization. scispace.com Applying similar organometallic strategies to a simpler substrate could provide a regioselective pathway to introduce the chloro and methoxy (B1213986) groups onto a difluorobenzene core.

Future synthetic research could also investigate pathways starting from 1,3,5-trichlorobenzene (B151690), which can be converted to 1-chloro-3,5-difluorobenzene. researchgate.net Subsequent selective ortho-chlorination and methoxylation would be required, presenting a significant challenge in regioselectivity that new catalytic systems might overcome.

In-depth Mechanistic Studies of Complex Reactions

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay of the inductive effects of the fluorine and chlorine atoms with the resonance effect of the methoxy group creates a complex electronic environment that governs its reactivity.

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and regioselectivity of SNAr reactions is critical. The electron-withdrawing nature of the halogens activates the ring for nucleophilic attack, but their positions relative to each other and the methoxy group will dictate the preferred site of substitution. Gas-phase studies on related fluoroanisoles have provided a foundation for understanding these interactions. acs.org

Metal-Mediated Cross-Coupling Reactions: The C-Cl bond presents a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Mechanistic investigations would aim to understand the oxidative addition step's efficiency and the influence of the fluorine and methoxy substituents on the catalytic cycle.

Directed Ortho-Metalation (DoM): The potential for the methoxy group to direct lithiation or other metalations to its ortho position (C6) versus the positions activated by the halogens needs to be systematically studied. This would unlock pathways for further functionalization.

Advanced techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling will be indispensable for elucidating reaction intermediates and transition states.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers a powerful tool for predicting the properties of this compound and its derivatives, thereby guiding experimental work. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its structure and reactivity. researchgate.net

Key areas for future computational research include:

Molecular Geometry and Electronic Structure: Calculating the optimized geometry, bond lengths, angles, and electronic properties such as the HOMO-LUMO gap and molecular electrostatic potential surface. These calculations, similar to those performed on related molecules like 2,5-difluoroaniline (B146615) and 2-Chloro-3-Methoxybenzonitrile, can help rationalize its reactivity. researchgate.netresearchgate.net

Spectroscopic Properties: Predicting NMR, IR, and Raman spectra to aid in the characterization of the compound and its reaction products. researchgate.net

Reaction Pathways and Barriers: Modeling the energy profiles of potential reactions to predict their feasibility and regioselectivity. This can save significant experimental effort by identifying the most promising synthetic routes.

Design of Derivatives: Using computational screening to design new derivatives with specific desired properties (e.g., enhanced biological activity, specific optical properties) by modifying the substitution pattern.

The following table, based on computational predictions for related molecules, illustrates the type of data that could be generated for this compound.

Predicted PropertyPredicted ValueMethod
Dipole MomentValueDFT/B3LYP
HOMO EnergyValueDFT/B3LYP
LUMO EnergyValueDFT/B3LYP
C-Cl Bond LengthValueDFT/B3LYP
C-F Bond LengthsValueDFT/B3LYP
C-O Bond LengthValueDFT/B3LYP

Note: This table is illustrative; specific values require dedicated calculations for this compound.

Development of Highly Selective Catalytic Systems

The development of catalysts that can selectively functionalize this compound is paramount for its use as a building block. The presence of multiple potential reaction sites (the C-Cl bond, C-F bonds, and C-H bonds) necessitates high selectivity.

Future research should target the development of:

Catalysts for Selective C-H Functionalization: Systems that can distinguish between the two available C-H bonds (at C4 and C6) would open up new avenues for derivatization.

Catalysts for C-Cl Bond Activation: Highly active catalysts for cross-coupling reactions at the C-Cl bond that operate under mild conditions and tolerate the fluoro and methoxy groups are needed.

Catalysts for C-F Bond Activation: While generally more challenging, the selective activation of a C-F bond in the presence of a C-Cl bond would be a significant advancement, enabling novel transformations. Research into fluorinated aniline (B41778) derivatives has shown that the position of fluorine atoms significantly impacts reactivity, a principle that would apply here. nih.gov

Photoredox Catalysts: These catalysts could enable novel transformations under mild conditions, potentially accessing reactive intermediates that are difficult to generate via traditional thermal methods.

Investigation of Derivatives with Tunable Electronic and Steric Properties

The true potential of this compound lies in its role as a scaffold for the synthesis of more complex molecules. By systematically modifying the core structure, derivatives with finely tuned properties can be generated.

Future work should involve:

Substitution at the C-Cl position: Replacing the chlorine atom via nucleophilic substitution or cross-coupling reactions to introduce a wide range of functional groups.

Functionalization of the aromatic ring: Introducing additional substituents onto the ring via electrophilic aromatic substitution or directed metalation-functionalization sequences.

Modification of the methoxy group: Demethylation to the corresponding phenol (B47542) followed by re-alkylation with different groups can modulate steric hindrance and electronic properties.

The electronic properties of derivatives can be influenced by the introduction of electron-donating or electron-withdrawing groups, a strategy that has proven effective in tuning the activity of related fluorinated compounds in medicinal chemistry contexts. nih.gov For example, the introduction of nitro or cyano groups would further enhance the electrophilicity of the ring, while amino or alkyl groups would have the opposite effect.

Expansion of Applications in Emerging Fields

While currently utilized primarily as a research chemical or intermediate, the unique substitution pattern of this compound suggests potential applications in several advanced fields. The presence of fluorine is often linked to desirable properties in pharmaceuticals and agrochemicals, such as increased metabolic stability and binding affinity.

Potential future applications to be investigated include:

Pharmaceuticals: As a fragment or intermediate for the synthesis of bioactive molecules. The substitution pattern is relevant for designing kinase inhibitors or other targeted therapies where specific interactions in a binding pocket are required. google.com The analogous compound 3,5-difluoroaniline (B1215098) is a key intermediate for many agricultural and pharmaceutical products. google.com

Agrochemicals: As a building block for novel herbicides, fungicides, or insecticides. The insecticide Teflubenzuron (B33202), for instance, contains a difluorinated aniline moiety, highlighting the importance of such structures in this industry. google.com

Materials Science: As a monomer or precursor for specialty polymers with high thermal stability, chemical resistance, and specific dielectric properties. Fluorinated aromatic compounds are known to impart these characteristics.

Liquid Crystals: The rigid, polar structure of its derivatives could be explored for applications in liquid crystal displays.

The exploration of these applications will require interdisciplinary collaboration between synthetic chemists, medicinal chemists, materials scientists, and chemical biologists to fully realize the potential of this compound and its derivatives.

Q & A

Q. What green chemistry strategies reduce environmental impact in large-scale synthesis of this compound?

  • Methodological Answer : Replace DMSO with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic methods (e.g., FeCl3_3-mediated alkylation) reduce stoichiometric waste. Lifecycle assessment (LCA) tools can quantify improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.